2-((3,5-bis(Trifluoromethyl)phenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)anilino]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2O2S/c1-5-9(10(22)23)24-11(20-5)21-8-3-6(12(14,15)16)2-7(4-8)13(17,18)19/h2-4H,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPJUPMQEJFHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the trifluoromethylated phenylamine. This intermediate is then reacted with appropriate thiazole precursors under controlled conditions to form the final product. Common reagents used in these reactions include trifluoromethylating agents, thiazole derivatives, and various catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
- Structure: Replaces the thiazole core with an oxazolidinone ring. Retains the 3,5-bis(trifluoromethyl)phenyl group but lacks the carboxylic acid.
- Application: Used in a hyperlipidemia treatment composition combined with angiotensin II receptor blockers (). The oxazolidinone scaffold may improve bioavailability compared to thiazoles due to reduced polarity.
Ethyl 4-{[3,5-Bis(trifluoromethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate
- Structure: Pyrimidine core with ester and methylsulfanyl substituents. Shares the 3,5-bis(trifluoromethyl)phenylamino group.
- Key Difference : The ester group (vs. carboxylic acid) may reduce solubility but enhance cell permeability. Three suppliers list this compound, indicating broader industrial relevance ().
Thiazole-Based Analogs
2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic Acid
- Structure: Similar thiazole-carboxylic acid core but substitutes the 3,5-bis(trifluoromethyl)phenyl group with a cyano-alkoxyphenyl moiety.
Thiazol-5-ylmethyl Carbamate Derivatives ()
- Examples :
- Compound l : Features a carbamate-linked thiazolylmethyl group and hydroxy-diphenylhexane chain.
- Compound m : Includes a hydroperoxypropan-2-yl-thiazole substituent.
- Functional Contrast : These derivatives prioritize carbamate linkages for protease resistance, unlike the carboxylic acid in the target compound, which may favor ionic interactions.
Thiourea and Cyclobutene-dione Derivatives
N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
- Structure : Thiourea bridge connecting a bis(trifluoromethyl)phenyl group to a cyclohexylamine.
- Role : High-cost specialty reagent (JPY 30,200/100 mg) (), likely used in catalysis or receptor studies. The thiourea moiety enables metal coordination, a property absent in the thiazole-carboxylic acid.
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione
- Structure: Cyclobutene-dione core with amino substituents.
- Key Feature : The planar dione system may facilitate π-π stacking, contrasting with the thiazole’s aromatic heterocycle. Priced at JPY 29,400/100 mg ().
Triazole and Oxazolidinone Derivatives
2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-bis(trifluoromethyl)phenyl)acetamide
- Structure : Triazole-thioacetamide hybrid with a furan side chain.
- Comparison : The triazole ring enhances metabolic stability, while the thioether linkage may confer redox activity ().
(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-({2-[4-fluoro-2-methoxy-5-(propane-2-yl)phenyl]-5-(trifluoromethyl)phenyl}methyl)-4-methyl-1,3-oxazolidin-2-one
- Structure: Complex oxazolidinone with multiple aromatic and fluorinated groups.
Biological Activity
2-((3,5-bis(trifluoromethyl)phenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities. This compound belongs to the thiazole family, known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.
The compound is characterized by the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C13H8F6N2O2S
- Molecular Weight : 398.3 g/mol
Biological Activity Overview
Research indicates that compounds containing thiazole moieties exhibit various biological activities. The presence of trifluoromethyl groups enhances lipophilicity and may improve bioavailability and potency.
Antitumor Activity
Thiazoles have been extensively studied for their antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
A study demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| Compound B | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
The structure–activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance cytotoxic activity, particularly through electron-donating groups like methyl at position 4 of the phenyl ring .
Antimicrobial Properties
Thiazoles are also recognized for their antimicrobial properties. Research has shown that derivatives can inhibit bacterial growth effectively. For example, a related compound demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been explored in various studies. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the downregulation of NF-kB signaling pathways.
Case Studies
- Anticancer Activity : In a preclinical study, a derivative of the compound was tested against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines. The results indicated an IC50 value significantly lower than that of doxorubicin, suggesting superior efficacy.
- Antimicrobial Activity : A series of thiazole derivatives were synthesized and screened for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The best-performing derivative showed an MIC value of 12 µg/mL against S. aureus.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-((3,5-bis(trifluoromethyl)phenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid?
Answer:
The synthesis of this compound typically involves:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. For analogs like 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, cyclization conditions (e.g., ethanol under reflux) are critical for yield optimization .
- Step 2: Introduction of the 3,5-bis(trifluoromethyl)phenylamine group via nucleophilic substitution or Buchwald-Hartwig coupling. Fluorinated aryl amines require anhydrous conditions and palladium catalysts to mitigate side reactions .
- Step 3: Carboxylic acid functionalization, often achieved by hydrolysis of ester precursors using NaOH/EtOH or LiOH/H₂O .
Key Validation: Monitor reaction progress via TLC and confirm purity by melting point (e.g., analogs like 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid exhibit sharp mp ranges of 214–215°C) .
Basic: How can researchers assess the purity and structural integrity of this compound?
Answer:
- Purity:
- Melting Point (mp): Sharp mp ranges (e.g., 237–238°C for 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid) indicate high crystallinity and minimal impurities .
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity >95% is achievable for similar thiazole derivatives .
- Structural Confirmation:
Advanced: How can researchers resolve contradictions in spectroscopic data for fluorinated thiazole derivatives?
Answer:
Contradictions often arise from:
- Solvent Effects: Fluorinated groups (e.g., -CF₃) exhibit variable ¹⁹F NMR shifts depending on solvent polarity. Use deuterated DMSO or CDCl₃ for consistency .
- Tautomerism: Thiazole-carboxylic acids may exist as keto-enol tautomers, altering NMR signals. Perform pH-dependent studies in D₂O to stabilize specific forms .
- Crystallographic Validation: Single-crystal X-ray diffraction resolves ambiguities. For example, 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid’s crystal structure confirmed planar geometry .
Advanced: What strategies optimize the solubility of this compound for in vitro bioassays?
Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) combined with aqueous buffers (pH 7.4). For analogs like 4-phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid, DMSO enhances solubility without denaturing proteins .
- pH Adjustment: Deprotonate the carboxylic acid group (pKa ~2–3) using phosphate buffers (pH 8–9). Avoid extremes to prevent thiazole ring hydrolysis .
- Nanoparticle Formulation: Encapsulate in PEGylated liposomes for improved bioavailability, as demonstrated for fluorinated pyrazole-thiophene derivatives .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing -CF₃ with -Cl or -OCH₃) to evaluate electronic effects. For example, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid’s bioactivity correlates with electron-withdrawing groups .
- Target Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for enzymes (e.g., kinases or proteases). Fluorinated groups often enhance binding via hydrophobic interactions .
- Computational Modeling: Perform docking studies with software like AutoDock Vina, leveraging PubChem’s 3D conformer data (e.g., InChIKey: IQPASWKNUGLCJH-UHFFFAOYSA-N for related triazole-carboxamides) .
Advanced: How should researchers address discrepancies in reported biological activity data?
Answer:
- Experimental Replication: Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC₅₀ values for fluorinated benzoic acids were resolved using identical ATP concentrations in kinase assays .
- Meta-Analysis: Compare data across peer-reviewed studies, focusing on compounds with verified purity (>95%) and structural confirmation. Exclude datasets from sources lacking analytical validation (e.g., missing NMR or LC-MS traces) .
- Controlled Variables: Test the compound under varying redox conditions (e.g., glutathione levels) to assess stability, as fluorinated thiazoles may degrade in reducing environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
